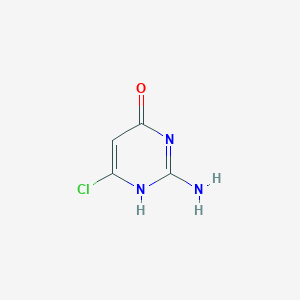
2-Amino-6-chloro-4-pyrimidinol
説明
2-Amino-6-chloro-4-pyrimidinol, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3O and its molecular weight is 145.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-amino-4-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWACOJLJYUFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152443 | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-21-4 | |
| Record name | 2-Amino-6-chloro-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the tautomeric behavior of 2-amino-6-chloropyrimidin-4(3H)-one?
A: 2-amino-6-chloropyrimidin-4(3H)-one exhibits tautomerism, meaning it can exist in different forms within the same crystal structure. This behavior is influenced by the presence of coformers. Research has shown that it can adopt either the 1H- or 3H-tautomeric form depending on the specific coformer present. [] This characteristic is relevant for understanding its interactions and potential applications in various chemical and biological contexts.
Q2: How does the presence of chlorine in 2-amino-6-chloropyrimidin-4(3H)-one influence its crystal packing?
A: The chlorine atom in 2-amino-6-chloropyrimidin-4(3H)-one plays a crucial role in its crystal packing interactions. It exhibits versatility in forming interactions with coformers, including hydrogen bonds and halogen bonds. [] These interactions significantly influence the arrangement of molecules within the crystal lattice, impacting its physical and chemical properties.
Q3: Can you elaborate on the significance of R2(2)(8) hydrogen-bond-based patterns observed in structures containing 2-amino-6-chloropyrimidin-4(3H)-one?
A: Crystallographic studies of 2-amino-6-chloropyrimidin-4(3H)-one have revealed the formation of R2(2)(8) hydrogen-bond-based patterns, specifically synthons 2 and 3. These patterns are noteworthy because they resemble the well-known Watson-Crick base pairing observed in DNA. [] This structural similarity suggests potential applications in areas like supramolecular chemistry and the design of molecules with specific recognition properties.
Q4: What is the significance of synthesizing betainic guanine model compounds using 2-amino-6-chloropyrimidin-4(3H)-one?
A: Researchers have utilized 2-amino-6-chloropyrimidin-4(3H)-one as a starting material to synthesize model compounds that mimic the behavior of betainic guanines found in RNA. [, ] These model compounds provide valuable insights into the self-complementarity and base-pairing properties of these biologically important molecules. Understanding these interactions is crucial for advancing our knowledge of RNA structure and function.
Q5: Has 2-amino-6-chloropyrimidin-4(3H)-one been explored for its antimicrobial properties?
A: Yes, 2-amino-6-chloropyrimidin-4(3H)-one has been used as a building block in synthesizing compounds with potential antimicrobial properties. [, ] Studies have investigated its activity against bacteria like Escherichia coli and Enterococcus faecalis, as well as the fungus Candida albicans. This research highlights its potential as a scaffold for developing new antimicrobial agents.
Q6: Are there any unusual reactions reported with 2-amino-6-chloropyrimidin-4(3H)-one?
A: Interestingly, 2-amino-6-chloropyrimidin-4(3H)-one has been shown to undergo an unusual halogen to dimethylamino replacement reaction in the presence of N,N-dimethylformamide (DMF) and catalysts like ethylenediamine or ethanolamine. [] This unexpected transformation offers valuable insights into the reactivity of this compound and expands its synthetic utility.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)




![Benz[a]anthracene-d12](/img/structure/B49388.png)


